molecular formula C5H9ClO4S2 B2465066 (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride CAS No. 1955530-78-5

(1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride

Cat. No.: B2465066
CAS No.: 1955530-78-5
M. Wt: 232.69
InChI Key: DCELEPTVAWCRCY-UHFFFAOYSA-N
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Description

(1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C5H9ClO4S2 and a molecular weight of 232.71 g/mol . It is known for its unique structure, which includes a thiolane ring with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride typically involves the reaction of thiolane derivatives with sulfonyl chloride reagents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfone compounds .

Scientific Research Applications

Chemistry: In chemistry, (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride is used as a reagent in organic synthesis. It is employed in the preparation of various sulfonyl-containing compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has applications in biological research, particularly in the study of enzyme inhibition and protein modification. It can be used to introduce sulfonyl groups into biomolecules, which can affect their activity and stability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives .

Mechanism of Action

The mechanism of action of (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The thiolane ring structure also contributes to the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride is unique due to its specific ring structure and the position of the sulfonyl chloride group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

(1,1-dioxothiolan-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S2/c6-12(9,10)4-5-2-1-3-11(5,7)8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCELEPTVAWCRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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